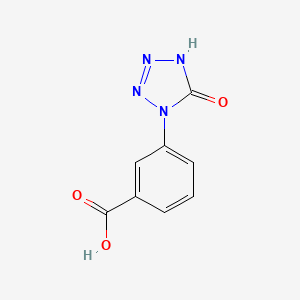

3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Description

Properties

Molecular Formula |

C8H6N4O3 |

|---|---|

Molecular Weight |

206.16 g/mol |

IUPAC Name |

3-(5-oxo-1H-tetrazol-4-yl)benzoic acid |

InChI |

InChI=1S/C8H6N4O3/c13-7(14)5-2-1-3-6(4-5)12-8(15)9-10-11-12/h1-4H,(H,13,14)(H,9,11,15) |

InChI Key |

PQXLSPLPJOEEEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)NN=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Azidotrimethylsilane and Benzoyl Chloride Derivatives

One of the most reliable methods involves the reaction of azidotrimethylsilane with substituted benzoyl chlorides under heating conditions:

- Step 1: A substituted benzoyl chloride (e.g., 3-carboxybenzoyl chloride) is reacted with azidotrimethylsilane under an inert atmosphere (nitrogen) at elevated temperature (~90–100 °C).

- Step 2: The reaction mixture is stirred overnight to allow complete cyclization forming the tetrazolone ring attached to the benzene ring.

- Step 3: After cooling, the reaction mixture is concentrated under vacuum.

- Step 4: The residue is partitioned between ethyl acetate (organic layer) and aqueous saturated sodium bicarbonate solution to extract the tetrazolone product into the aqueous phase due to its acidic nature.

- Step 5: Acidification of the aqueous phase with hydrochloric acid (pH < 3) precipitates the desired this compound, which is then isolated by filtration and purified by recrystallization.

This method is supported by multiple examples in the literature where substituted benzoyl chlorides were converted to tetrazolones using azidotrimethylsilane, demonstrating good yields and purity.

Cycloaddition of Sodium Azide with Nitrile Precursors

- The classical approach to tetrazole synthesis involves the [3+2] cycloaddition of sodium azide to nitrile groups.

- For this compound, the starting material would be 3-cyanobenzoic acid.

- Under acidic or catalytic conditions (e.g., ZnCl2, ammonium chloride), sodium azide reacts with the nitrile group to form the tetrazole ring.

- Subsequent oxidation or tautomerization leads to the 5-oxo-4,5-dihydro form.

- This method is widely used in medicinal chemistry for tetrazole derivatives and can be scaled industrially.

Workup and Purification

- Extraction with organic solvents such as ethyl acetate and aqueous sodium bicarbonate solutions is critical to separate the acidic tetrazolone from neutral or basic impurities.

- Acidification of the aqueous layer precipitates the product.

- Purification is typically achieved by recrystallization from suitable solvents or by column chromatography when necessary.

- TLC monitoring is used throughout to ensure completion and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Notes |

|---|---|---|---|---|---|

| Azidotrimethylsilane + Benzoyl Chloride | 3-Carboxybenzoyl chloride | Azidotrimethylsilane | 90–100 °C, overnight | High yield, straightforward | Requires handling of azides and acyl chlorides |

| Azidotrimethylsilane + Isocyanatobenzene | 3-Carboxyphenyl isocyanate | Azidotrimethylsilane | 90 °C, overnight | Alternative to acyl chloride route | Similar workup and purification |

| Sodium Azide + Nitrile | 3-Cyanobenzoic acid | Sodium azide, acid catalyst | Heating, acidic medium | Classical tetrazole synthesis | May require oxidation step |

Research Discoveries and Notes

- The tetrazolone form (5-oxo-4,5-dihydro) is often the predominant tautomer in these syntheses, which affects the compound's reactivity and biological activity.

- The carboxylic acid group allows further functionalization, such as esterification or amide formation, expanding the compound's utility in drug design.

- Tetrazole-containing benzoic acids have shown promising inhibitory activity against enzymes like dihydroorotate dehydrogenase, relevant to anti-inflammatory and anticancer drug development.

- Safety considerations include careful handling of azides and acyl chlorides due to their toxicity and potential explosiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industry, this compound is used in the production of materials with specialized properties. For example, it may be incorporated into polymers or coatings to enhance their performance.

Mechanism of Action

The mechanism of action of 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound’s closest analogs, identified via structural similarity metrics (), include:

- 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid (Similarity: 0.55)

- 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid (Similarity: 0.51)

Key distinctions :

Heterocycle Type : The target compound contains a tetrazole ring (four nitrogen atoms), while analogs feature triazoles (three nitrogen atoms). The tetrazole’s higher nitrogen content may enhance polarity, hydrogen-bonding capacity, and metabolic stability .

Substitution Pattern : The tetrazole in the target compound is fused at the meta position of benzoic acid, whereas triazole analogs are typically para -substituted. This positional difference may influence steric interactions and electronic effects on the carboxylic acid group.

Physicochemical Properties: Collision Cross-Section (CCS) Analysis

Predicted collision cross-section (CCS) values for ionized forms of 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoic acid () provide insights into its conformational behavior under mass spectrometry:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 206.05602 | 142.6 |

| [M+Na]+ | 228.03796 | 154.2 |

| [M+NH4]+ | 223.08256 | 147.7 |

| [M+K]+ | 244.01190 | 152.4 |

| [M-H]- | 204.04146 | 141.7 |

| [M+Na-2H]- | 226.02341 | 148.0 |

Interpretation :

- The CCS values (142.6–154.2 Ų) suggest moderate molecular compactness, comparable to triazole analogs. However, direct CCS data for triazole derivatives are unavailable in the provided evidence, limiting quantitative comparisons.

- The sodium adduct ([M+Na]+) exhibits the largest CCS (154.2 Ų), likely due to ion-induced conformational expansion .

Biological Activity

3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antidiabetic properties. This article focuses on the biological activity of this specific compound, discussing its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The tetrazole ring structure allows for hydrogen bonding with amino acids in protein active sites, enhancing binding affinity and specificity. This compound may act as an inhibitor for specific enzymes or receptors involved in disease pathways.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anticancer | Shows potential in inhibiting cancer cell proliferation in vitro. |

| Anti-inflammatory | Reduces inflammation markers in cellular models. |

| Antidiabetic | May improve glucose metabolism in diabetic models. |

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of tetrazole compounds showed significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis .

- Anticancer Properties : In vitro assays indicated that this compound inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase .

- Anti-inflammatory Effects : Research highlighted that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), suggesting a potential role in treating inflammatory diseases .

Synthesis and Structure

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. The structural formula is represented as follows:

The compound features a benzoic acid moiety linked to a tetrazole ring which enhances its lipophilicity and bioavailability.

Q & A

Q. How can low yields in multi-step syntheses be systematically improved?

- Methodological Answer : Use Design of Experiments (DoE) to optimize variables like catalyst loading (5–20 mol%), solvent polarity (logP), and reaction time. For example, a triazole-benzoic acid analog achieved 85% yield after screening 15 conditions via DoE . Quench tests and in situ FTIR can identify rate-limiting steps.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.